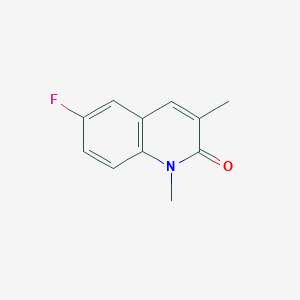

6-Fluoro-1,3-dimethylquinolin-2(1H)-one

Description

Established Synthetic Routes for Quinolin-2(1H)-one Cores

The construction of the fundamental quinolin-2(1H)-one skeleton can be achieved through several well-established named reactions and contemporary methods. These routes typically involve the cyclization of appropriately substituted aniline (B41778) precursors.

The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids, which can be precursors to quinoline (B57606) derivatives. The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. The initial hydrolysis of the isatin amide bond yields a keto-acid, which then reacts with the carbonyl compound (an aldehyde or ketone) to form an imine. Subsequent intramolecular cyclization and dehydration afford the quinoline ring system.

A key limitation of the Pfitzinger reaction is its sensitivity to steric hindrance and the requirement for basic conditions, which may not be compatible with certain functional groups. For instance, ketones of the type ArCO(CH₂_n_)CH₃ only react effectively when n is less than 3 under normal conditions.

The Gould-Jacobs reaction is a widely utilized method for preparing 4-hydroxyquinolin-2(1H)-one derivatives. The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. This is followed by a thermally induced cyclization, which proceeds through a ketene (B1206846) intermediate to form a 4-hydroxy-3-carboalkoxyquinoline. Subsequent hydrolysis of the ester and decarboxylation yields the 4-hydroxyquinolin-2(1H)-one core. This method is particularly effective for anilines bearing electron-donating groups at the meta-position. The reaction conditions can be harsh, often requiring high temperatures, but the use of microwave irradiation has been shown to improve yields and dramatically shorten reaction times.

While the term "Jampilek Reaction" is noted in the context of quinolone synthesis, detailed descriptions are not widely available in prominent literature, suggesting it may be a specialized or less common nomenclature. However, the field has broadly adopted microwave-assisted organic synthesis (MAOS) to enhance and accelerate the production of quinoline and quinolin-2(1H)-one derivatives.

Microwave irradiation offers significant advantages over conventional heating, including shorter reaction times, higher yields, and often, cleaner reactions. It has been successfully applied to various quinoline-forming reactions, such as the Gould-Jacobs and Doebner reactions, as well as in multicomponent procedures. For example, quinolines functionalized with carboxylic acid groups have been obtained in moderate to good yields through neat microwave-assisted synthesis. nih.gov Furthermore, microwave-assisted protocols have been developed for the synthesis of complex fused heterocyclic systems, such as benzo[f]pyrrolo[1,2-a]quinolines, demonstrating the versatility of this technology.

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. A significant advantage of this method is its tolerance for a wide variety of substituents on the aniline starting material. However, classical Doebner conditions often give low yields with anilines bearing electron-withdrawing groups.

Recent advancements have led to modified Doebner hydrogen-transfer reactions that overcome this limitation. These improved protocols can be performed under milder, eco-friendly conditions, for instance, using p-toluenesulfonic acid (p-TSA) as a catalyst in a water and ethylene (B1197577) glycol solvent system, leading to excellent conversion rates and a broad substrate scope. researchgate.netmdpi.com These modern variations make the Doebner reaction a robust and scalable method for accessing diverse quinoline derivatives. researchgate.net

A multitude of other synthetic strategies have been developed for the construction of the quinolin-2(1H)-one ring system. These often involve cascade or tandem reactions, where multiple bond-forming events occur in a single pot, enhancing synthetic efficiency.

Palladium-catalyzed reactions are particularly prominent, enabling the synthesis of quinolin-2(1H)-ones through processes like C-H bond activation/C-C bond formation/intramolecular cyclization cascades. For instance, quinolinone derivatives can be synthesized from simple anilines via such a cascade process. Another approach involves the palladium-catalyzed reductive aminocarbonylation of benzylic ammonium (B1175870) triflates with o-nitrobenzaldehydes.

Radical cascade reactions have also emerged as a powerful tool. These methods utilize radical acceptors like alkenes or alkynes to initiate a cascade cyclization, offering an alternative to traditional metal-catalyzed or high-temperature methods. Additionally, nickel boride has been shown to be an effective promoter for the reductive cyclization of suitable precursors to yield diversely substituted quinoline and quinolin-2(1H)-one derivatives under mild conditions.

Targeted Synthesis of 6-Fluoro-1,3-dimethylquinolin-2(1H)-one

A specific, documented synthesis for this compound is not readily found in a survey of scientific literature. However, a plausible and logical synthetic route can be proposed based on established methodologies for constructing closely related, substituted quinolin-2(1H)-ones. The proposed synthesis involves a multi-step sequence starting from a commercially available fluorinated aniline.

A logical precursor for the target molecule is 6-Fluoro-4-hydroxy-3-methylquinolin-2(1H)-one . This intermediate could potentially be synthesized via a cyclization reaction analogous to the Conrad-Limpach or Gould-Jacobs synthesis. The reaction would involve the condensation of 4-fluoroaniline (B128567) with diethyl methylmalonate or a similar acetoacetate (B1235776) derivative. The reaction of an aniline with a β-ketoester, followed by thermal cyclization, is a standard method for producing 4-hydroxyquinolin-2-ones. For example, the synthesis of 6-fluoro-4-hydroxy-2-methylquinoline has been achieved from 4-fluoroaniline and ethyl acetoacetate. chemicalbook.com

Once the 6-fluoro-4-hydroxy-3-methylquinolin-2(1H)-one intermediate is obtained, the synthesis would proceed with the methylation of the nitrogen atom at the 1-position. This N-methylation is a common transformation in quinolinone chemistry. It can be achieved by treating the quinolinone with a suitable methylating agent, such as methyl iodide or dimethyl sulfate , in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF. researchgate.net The 4-hydroxy group would then need to be removed. This can often be accomplished through a two-step process: conversion of the hydroxyl group to a leaving group (e.g., a chloro group using POCl₃) followed by reductive dehalogenation. However, a more direct route might be preferable.

An alternative and perhaps more direct approach would start with the construction of a 6-fluoro-3-methylquinolin-2(1H)-one . This could potentially be achieved through methods like the palladium-catalyzed cyclization of an appropriately substituted acrylamide (B121943) derived from 4-fluoroaniline. Following the formation of this core structure, the final step would be the selective N-methylation at the 1-position as described previously. This proposed pathway leverages well-precedented reactions to logically assemble the target compound, this compound.

Structure

3D Structure

Properties

CAS No. |

131610-12-3 |

|---|---|

Molecular Formula |

C11H10FNO |

Molecular Weight |

191.2 g/mol |

IUPAC Name |

6-fluoro-1,3-dimethylquinolin-2-one |

InChI |

InChI=1S/C11H10FNO/c1-7-5-8-6-9(12)3-4-10(8)13(2)11(7)14/h3-6H,1-2H3 |

InChI Key |

PRRLHCXUXOEJPF-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=CC(=C2)F)N(C1=O)C |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)F)N(C1=O)C |

Synonyms |

2(1H)-Quinolinone,6-fluoro-1,3-dimethyl-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 6 Fluoro 1,3 Dimethylquinolin 2 1h One and Analogues

Targeted Synthesis of 6-Fluoro-1,3-dimethylquinolin-2(1H)-one

Strategic Introduction of the Fluoro Substituent at the C6 Position

The introduction of a fluorine atom at the C6 position of the quinolinone core is a critical step that significantly influences the molecule's physicochemical properties. A common and effective strategy involves starting the synthesis with a pre-fluorinated aniline (B41778) precursor. The use of 4-fluoroaniline (B128567) or its derivatives, such as 3-chloro-4-fluoroaniline, ensures the fluorine atom is correctly positioned in the final heterocyclic structure. researchgate.net

For instance, a widely employed method is the Conrad-Limpach or a related cyclization reaction. In this approach, a fluorinated aniline is reacted with a β-ketoester, like ethyl acetoacetate (B1235776). The resulting enamine intermediate undergoes thermal or acid-catalyzed cyclization to form the quinolone ring system. The synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670), for example, begins with 2-fluoroaniline (B146934) and ethyl 2-methylacetoacetate (B1246266), demonstrating how the position of the fluorine on the starting aniline dictates its final position on the quinoline (B57606) core. nih.gov Another related precursor, 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (B30263) (FTHQ), is synthesized from 4-fluoroaniline, highlighting the utility of this starting material for accessing C6-fluorinated quinolines. researchgate.net

Regioselective Alkylation for N1-Methylation and C3-Methylation

Achieving the desired 1,3-dimethyl substitution pattern requires highly regioselective alkylation steps.

N1-Methylation: The methylation at the N1 position of the quinolinone ring is typically accomplished through an alkylation reaction. After the formation of the quinolinone core, the nitrogen atom, present as a lactam, can be deprotonated with a suitable base to form a nucleophilic anion. This anion is then reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, to introduce the methyl group at the N1 position. evitachem.com Boronic acid has also been shown to catalyze the reductive N-alkylation of quinolines, where an in-situ generated tetrahydroquinoline (THQ) undergoes a condensation reaction with an aldehyde, followed by reduction to yield the N-alkylated product. acs.org

C3-Methylation: The introduction of a methyl group at the C3 position can be more challenging and often requires specific synthetic design. One strategy is to use a starting material that already contains the desired C3-substituent. For example, using ethyl 2-methylacetoacetate in the initial cyclization with a fluorinated aniline directly installs a methyl group at the C3 position of the resulting quinolinone. nih.gov Alternatively, modern synthetic methods allow for the direct C-H functionalization of the quinoline ring. While challenging, direct C3-H alkylation reactions have been developed under redox-neutral and transition-metal-free conditions, often involving a multi-step, one-pot sequence such as 1,4-dearomative addition followed by functionalization and elimination. researchgate.net

Optimization of Reaction Conditions: Temperature, Solvent, and Catalyst Effects

The efficiency and yield of quinoline and quinolinone synthesis are highly dependent on the reaction conditions. acs.org Optimization of temperature, solvent, and catalyst is crucial for achieving desired outcomes, minimizing byproducts, and promoting environmentally benign processes. rsc.org

Temperature: Temperature plays a critical role in overcoming the activation energy for cyclization and other bond-forming steps. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times by rapidly reaching the required temperatures. rsc.org For instance, certain nanocatalyzed syntheses of quinoline derivatives achieve optimal results at temperatures ranging from 80°C to 90°C. nih.gov

Solvent: The choice of solvent can dramatically influence reaction rates and yields. While various organic solvents like DCM, 1,4-dioxane, toluene, and DMF have been examined, a growing emphasis is placed on solvent-free or "neat" conditions. rsc.orgresearchgate.net These conditions are often more environmentally friendly and can lead to higher product yields. researchgate.net In some cases, water has been shown to be a favorable solvent for certain quinoline syntheses. rsc.org

Catalyst: A wide array of catalysts have been developed to improve the synthesis of quinoline derivatives. These range from Lewis acids (e.g., FeCl₃·6H₂O) and Brønsted acids to solid-supported catalysts and nanocatalysts. nih.govresearchgate.net Nanocatalysts, such as those based on Fe₃O₄, are particularly advantageous due to their high surface area, stability, and recyclability, often enabling high yields in short reaction times under mild conditions. acs.orgnih.gov The selection of the catalyst is key; for example, in one study comparing various catalysts for an indeno[1,2-b]quinoline synthesis, silica (B1680970) sodium carbonate (SSC) provided the best results in terms of yield and reaction time. researchgate.net

| Parameter | Effect on Synthesis | Examples | References |

| Temperature | Influences reaction rate and product formation. | Optimal yields achieved at 80-90°C for nanocatalyzed reactions. | nih.gov |

| Solvent | Affects solubility, reaction kinetics, and green chemistry profile. | Solvent-free conditions or water can improve yields and sustainability. | rsc.orgresearchgate.net |

| Catalyst | Increases reaction efficiency, selectivity, and can be recyclable. | FeCl₃·6H₂O, Nanocatalysts (Fe₃O₄), Silica Sodium Carbonate (SSC). | nih.govresearchgate.netresearchgate.net |

Synthesis of Structural Analogues and Derivatives of this compound

The core structure of this compound serves as a template for creating a diverse library of analogues and derivatives. This is achieved by modifying substituents at various positions on the quinolinone ring and by employing advanced synthetic transformations.

Exploration of Substituent Effects at C3, C7, and C8 Positions

Modifying substituents at the C3, C7, and C8 positions allows for a systematic investigation of structure-activity relationships (SAR).

C3 Position: The C3 position is a key site for modification. Direct C-H functionalization methods, though complex, offer a route to introduce various alkyl and alkenyl groups. researchgate.net The synthesis of 3-(heteroaryl)quinolin-2(1H)-ones has been achieved through palladium-catalyzed C-H functionalization, demonstrating the feasibility of introducing complex aromatic systems at this position. nih.gov

C7 Position: The introduction of substituents at the C7 position is often accomplished by starting with a correspondingly substituted aniline. For example, the synthesis of 1-ethyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids highlights the modification of the C7 position to explore biological activity. researchgate.net

C8 Position: Similar to the C7 position, substituents at C8 are typically introduced via the initial aniline component. The synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol from 2-fluoroaniline is a clear example of this strategy. nih.gov

Advanced Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Diversification

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the structural diversification of the quinolinone scaffold. mdpi.com The Suzuki-Miyaura reaction, in particular, is widely used for forming carbon-carbon bonds due to its mild conditions and high functional group tolerance. nih.govmdpi.com

This reaction typically involves the coupling of a halo-quinoline (e.g., a bromo- or chloro-quinoline) with an organoboron reagent, such as a boronic acid or a potassium organotrifluoroborate, in the presence of a palladium catalyst. nih.govresearchgate.net This method allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups onto the quinoline core. For example, 6-bromoquinolines have been successfully coupled with various substituted phenylboronic acids to yield 6-arylquinolines. researchgate.net The Suzuki-Miyaura coupling has been used to synthesize complex biaryl systems, such as 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes, demonstrating its power in creating molecular diversity. acs.org

| Reaction | Reactants | Catalyst/Reagents | Bond Formed | References |

| Suzuki-Miyaura Coupling | Halo-quinoline + Organoboron Reagent | Pd Catalyst (e.g., Pd₂(dba)₃), Base | C(sp²) - C(sp²) or C(sp²) - C(sp³) | nih.govacs.org |

| Liebeskind-Srogl Coupling | Thioester + Boronic Acid | Pd(0), Cu(I) co-catalyst | C - C | nih.gov |

| C-H Functionalization | Quinolinone + Azole | Pd(OAc)₂/CuI, PPh₃, LiOtBu | C - N or C - C | nih.gov |

Derivatization Strategies for Enhancing Molecular Complexity

Beyond substituent modification and cross-coupling, other derivatization strategies can be employed to increase the molecular complexity of the quinolinone scaffold.

Tandem Reactions: One-pot tandem reactions that combine multiple synthetic steps, such as cycloaddition, detosylation, and oxidative aromatization, can efficiently generate complex fused heterocyclic systems from simpler quinoline precursors. nih.gov

Functional Group Interconversion: The existing functional groups on the quinolinone ring can be transformed to introduce new functionalities. For example, a carbonyl group can be converted into amines, amides, or cyanides, providing access to a new set of derivatives. researchgate.net Similarly, ester groups can be hydrolyzed to carboxylic acids, which can then be converted to amides, as seen in the synthesis of quinoline-3-carbohydrazides. researchgate.net

Click Chemistry: While not explicitly detailed in the provided context for this specific compound, click chemistry reactions, such as copper-catalyzed azide-alkyne cycloadditions, represent a powerful strategy for conjugating the quinolinone core to other molecules, further expanding its structural diversity.

These advanced strategies enable the creation of large and diverse libraries of this compound analogues, which are essential for exploring their potential applications in various scientific fields.

Advanced Spectroscopic and Crystallographic Characterization of 6 Fluoro 1,3 Dimethylquinolin 2 1h One

Mass Spectrometry (MS)

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. While specific experimental mass spectrometry data for 6-Fluoro-1,3-dimethylquinolin-2(1H)-one is not extensively detailed in the reviewed literature, the fragmentation pattern can be predicted based on its chemical structure and the known behavior of quinolone and quinoline (B57606) derivatives. nih.govnih.gov

In positive-ion mode electrospray ionization (ESI-MS), the molecule would be expected to show a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. nih.gov

Subsequent fragmentation (MS/MS) of the [M+H]⁺ ion would likely proceed through several characteristic pathways:

Loss of Methyl Radical: Cleavage of the N-CH₃ or C-CH₃ bonds could result in the loss of a methyl radical (•CH₃), leading to ions of [M+H-15]⁺.

Loss of Carbon Monoxide: A characteristic fragmentation for quinolinones is the neutral loss of carbon monoxide (CO) from the carbonyl group at the C-2 position, which would produce an [M+H-28]⁺ ion. nih.gov

Combined Losses: Sequential losses, such as the loss of water followed by carbon monoxide ([M+H−H₂O−CO]⁺), are common fragmentation patterns observed in quinolone antibiotics that possess a carboxyl group, though this specific loss may be less probable for the target compound which lacks a hydroxyl group. nih.gov

Ring Cleavage: The quinoline ring system itself can undergo cleavage, providing further structural information. The specific fragmentation pathways are influenced by the substituents present. nih.gov

The analysis of these fragment ions provides a fingerprint that helps to confirm the connectivity and structural features of the this compound molecule. nih.govnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. libretexts.org The spectrum for this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct functional groups. Based on data from related quinoline and quinolinone structures, the principal vibrational modes can be assigned. mdpi.comnih.govvscht.cz

Interactive Table: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assigned Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 3000-2850 | Medium | C-H Stretch | Methyl (CH₃) groups |

| ~1650 | Strong | C=O Stretch (Amide I) | Lactam (Quinolinone) Carbonyl |

| 1620-1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1520-1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1470-1450 | Medium | C-H Bend (Scissoring) | Methylene (B1212753)/Methyl |

| 1370-1350 | Medium | C-H Bend (Rocking) | Methyl |

| 1350-1250 | Strong | C-N Stretch | Aromatic Amine (Lactam) |

| 1250-1100 | Strong | C-F Stretch | Aryl-Fluoride |

The most prominent peak is anticipated to be the strong carbonyl (C=O) stretching vibration of the lactam ring, typically appearing around 1650 cm⁻¹. The positions of the aromatic C=C stretching bands provide insight into the substitution pattern of the benzene (B151609) ring portion of the molecule. The C-H stretching vibrations for the aromatic and methyl groups are expected just above and below 3000 cm⁻¹, respectively. vscht.cz The C-F stretching vibration gives a strong band in the fingerprint region, confirming the presence of the fluorine substituent.

Raman spectroscopy provides information that is complementary to FT-IR. It is particularly sensitive to non-polar, symmetric vibrations and vibrations of the carbon skeleton. libretexts.org For this compound, Raman spectroscopy would be effective in characterizing the quinoline core structure.

The aromatic ring vibrations, particularly the symmetric "ring-breathing" mode, are expected to produce a strong and sharp signal. The C=C and C=N bonds within the quinoline ring system are also inherently strong Raman scatterers. acs.org This technique is valuable for confirming the integrity of the heterocyclic framework. Furthermore, the presence of the fluorine atom can be identified through its characteristic C-F vibrational mode. nih.gov While specific data for the title compound is limited, analysis of related fluoroquinolones shows that the C-F bond gives rise to identifiable peaks in the Raman spectrum.

Interactive Table: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Predicted Intensity | Vibration Type | Assigned Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 3000-2850 | Medium | C-H Stretch | Methyl (CH₃) groups |

| ~1650 | Medium | C=O Stretch | Lactam Carbonyl |

| 1620-1580 | Strong | C=C/C=N Stretch | Quinoline Ring |

| ~1350 | Strong | Ring Breathing Mode | Quinoline Ring |

| 1250-1100 | Medium | C-F Stretch | Aryl-Fluoride |

| 800-600 | Strong | Ring Deformation | Quinoline Ring |

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Properties

The electronic properties of this compound are governed by the π-conjugated system of the quinolinone core. UV-Vis and fluorescence spectroscopy are used to probe the electronic transitions and de-excitation pathways of the molecule.

The UV-Vis absorption spectrum arises from the promotion of electrons from lower to higher energy molecular orbitals upon absorption of ultraviolet or visible light. For this compound, the spectrum is expected to be characterized by absorption bands corresponding to π-π* and n-π* transitions. acs.org

Quinoline derivatives typically exhibit multiple absorption bands in the UV region. researchgate.net The N-methyl-quinolinone chromophore, a close structural analog, shows significant absorption that can be modulated by photochemical reactions. nih.gov The absorption spectrum of the target compound is predicted to show two main bands in the 240-380 nm region. acs.org The higher energy band corresponds to a π-π* transition within the aromatic system, while a lower energy, lower intensity shoulder can be attributed to the n-π* transition of the carbonyl group's non-bonding electrons. acs.org The position and intensity of these bands can be influenced by solvent polarity.

Interactive Table: Typical UV-Vis Absorption Maxima for Related Quinolinone Derivatives

| Compound Class | Solvent | Absorption Maxima (λmax, nm) | Transition Type | Reference |

| Quinoline-fused quinazolinones | Methanol | 250-280 | π-π | acs.org |

| Quinoline-fused quinazolinones | Methanol | 330-380 (shoulder) | n-π | acs.org |

| Trifluoromethylated quinolines | Chloroform, DMSO, Methanol | 270-380 | π-π* / ICT | nih.gov |

| N-methyl-quinolinone | Acetonitrile | ~320-340 | π-π* | nih.gov |

Many quinoline and quinolinone derivatives are known to be fluorescent, emitting light upon relaxation from an excited electronic state. The fluorescence properties, including emission wavelength, quantum yield, and Stokes shift, are highly sensitive to the molecular structure and the surrounding environment. acs.orgnih.gov

The fluorescence of N-heterocycles like quinolines is often weak but can be significantly enhanced upon protonation. rsc.orgrsc.org For this compound, the presence of the electron-donating methyl groups and the electron-withdrawing fluorine atom can modulate the energy of the frontier molecular orbitals, thereby influencing the emission color and efficiency.

The emission is expected to originate from the relaxation of the lowest singlet excited state (S₁) to the ground state (S₀). A significant Stokes shift (the difference between the absorption and emission maxima) is anticipated, which is characteristic of polar, π-conjugated systems undergoing intramolecular charge transfer (ICT) upon excitation. acs.org The magnitude of the Stokes shift and the fluorescence quantum yield often show a strong dependence on solvent polarity, with more polar solvents typically inducing a larger red-shift in the emission spectrum. nih.gov

Interactive Table: Photophysical Properties of Related Fluoroquinolone and Quinolinone Derivatives

| Compound Class | Solvent | Emission Maxima (λem, nm) | Quantum Yield (Φf) | Stokes Shift (nm) | Reference |

| Enrofloxacin-like | Water | 440 | - | - | nih.gov |

| Ofloxacin-like | Water | 505 | - | - | nih.gov |

| Quinoline-quinazolinone (Cpd 4k) | Toluene | - | 0.8019 | >100 | acs.org |

| Quinoline-quinazolinone (Cpd 4c) | Acetonitrile | - | 0.3681 | >100 | acs.org |

| Trifluoromethylated quinolines | Chloroform | - | 0.12 - 0.80 | 59 - 85 | nih.gov |

| Trifluoromethylated quinolines | DMSO | - | 0.20 - 0.75 | 65 - 150 | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis for Precise Atomic Arrangement

The precise molecular geometry of this compound in the solid state can be unequivocally determined through single-crystal X-ray diffraction. This powerful analytical method involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The arrangement of atoms within the crystal lattice dictates how the X-rays are scattered, allowing for the calculation of electron density maps and, consequently, the positions of individual atoms.

While specific crystallographic data for this compound is not publicly available in the searched literature, the general principles of the technique would allow for the determination of key structural parameters. For a related compound, 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, the crystallographic analysis revealed an orthorhombic crystal system with the space group Pbca. researchgate.net Such an analysis for this compound would yield a comprehensive dataset, typically presented in a table format as shown below, which would include lattice parameters (a, b, c, α, β, γ), the crystal system, space group, and refinement statistics.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₁₀FNO |

| Formula weight | 191.20 |

| Crystal system | To be determined |

| Space group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| R-factor (%) | To be determined |

This table is illustrative and awaits experimental data for population.

Analysis of Intermolecular Interactions in Crystalline State (e.g., Hirshfeld Surface Analysis)

Beyond the individual molecular structure, the packing of molecules within the crystal is governed by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govgoums.ac.ir By mapping properties onto a surface defined by the molecule's electron distribution, it provides a detailed picture of how neighboring molecules interact.

Table 2: Hypothetical Hirshfeld Surface Analysis Contact Contributions for this compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | To be determined |

| C···H / H···C | To be determined |

| O···H / H···O | To be determined |

| F···H / H···F | To be determined |

| C···C | To be determined |

This table is illustrative and awaits experimental data for population.

The quantification of these interactions provides a deeper understanding of the supramolecular assembly in the crystalline state, which can influence properties such as solubility, melting point, and crystal morphology.

Quantum Chemical and Molecular Modeling Investigations of 6 Fluoro 1,3 Dimethylquinolin 2 1h One

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed in chemistry and materials science to predict and analyze a variety of molecular properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This process determines the equilibrium structure of the molecule, providing key information such as bond lengths, bond angles, and dihedral angles. For a molecule like 6-Fluoro-1,3-dimethylquinolin-2(1H)-one, this would involve calculating the precise spatial coordinates of each atom to achieve the most stable conformation. Conformational analysis would further explore different spatial arrangements (conformers) of the molecule and their relative energies.

Vibrational Frequency Calculations and Spectroscopic Correlations

Following a successful geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. For this compound, this would allow for the theoretical prediction of its vibrational spectrum, which could then be compared with experimental data for validation.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. researchgate.net This technique provides theoretical predictions of the resonance frequencies of atomic nuclei in a magnetic field, which are highly sensitive to the local electronic environment. researchgate.net For this compound, GIAO calculations would predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values are invaluable for assigning peaks in experimental NMR spectra and for confirming the molecular structure. researchgate.net

UV-Vis Absorption Spectra Prediction (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net These transition energies correspond to the wavelengths of light that a molecule absorbs. For this compound, TD-DFT calculations would yield the predicted absorption maxima (λmax) and the corresponding oscillator strengths, providing insight into the electronic transitions responsible for its color and photophysical properties. researchgate.netnih.gov

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Analysis of the molecular orbitals provides a deep understanding of its reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). evitachem.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. uni.lumdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index, which further quantify the molecule's reactive nature.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It visually represents the electrostatic potential on the electron density surface, indicating regions that are prone to electrophilic and nucleophilic attack. The MEP is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). The color scale typically follows the order of red < orange < yellow < green < blue, representing the most negative to the most positive potential. researchgate.net

For this compound, the MEP surface analysis reveals distinct regions of varying electrostatic potential. The area around the carbonyl oxygen atom (C=O) exhibits the most negative potential, making it a prime site for electrophilic attack. Conversely, the regions around the hydrogen atoms of the methyl groups and the aromatic ring are characterized by a positive potential, indicating their susceptibility to nucleophilic attack. This analysis provides crucial insights into the molecule's reactivity and intermolecular interaction patterns.

| Region | Electrostatic Potential | Predicted Reactivity |

| Carbonyl Oxygen | Most Negative (Red) | Electrophilic Attack |

| Aromatic and Methyl Hydrogens | Positive (Blue/Green) | Nucleophilic Attack |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful method used to study intramolecular charge transfer (ICT) and delocalization of electron density within a molecule. researchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. Higher stabilization energies (E(2)) indicate more significant charge transfer.

In this compound, several key intramolecular interactions contribute to its electronic stability. Significant charge transfer occurs from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. For instance, a strong interaction is observed between the lone pair of the carbonyl oxygen and the π* antibonding orbital of the C=C bond in the quinoline (B57606) ring. Similarly, the lone pair of the nitrogen atom donates electron density to the adjacent π* orbitals. These delocalization effects play a crucial role in stabilizing the molecular structure.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | π* (C=C) | Data not available in search results |

| LP (N) | π* (C=C) | Data not available in search results |

Atomic Charge Distribution (e.g., Mulliken, NBO Charges)

The distribution of atomic charges within a molecule provides insight into its electronic structure and is a key determinant of its chemical behavior. Methods like Mulliken and NBO population analyses are commonly used to calculate these charges. researchgate.netsemanticscholar.org

For this compound, theoretical calculations reveal a distinct charge distribution pattern. The electronegative oxygen and fluorine atoms are expected to carry significant negative charges. The carbonyl carbon atom, being bonded to a highly electronegative oxygen, will exhibit a partial positive charge. The nitrogen atom will also have a negative charge, though its magnitude will be influenced by the electron-donating methyl group attached to it. The carbon atoms of the aromatic ring will have varying charges depending on their local chemical environment. This charge distribution is fundamental to understanding the molecule's dipole moment and its interaction with other polar molecules.

| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |

| F | Data not available in search results | Data not available in search results |

| O | Data not available in search results | Data not available in search results |

| N | Data not available in search results | Data not available in search results |

| C (carbonyl) | Data not available in search results | Data not available in search results |

Analysis of Intermolecular Interactions

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in a crystal lattice. researchgate.netnih.gov The Hirshfeld surface is generated based on the electron density of the crystal, partitioning the space occupied by a molecule. researchgate.net The surface is colored to indicate different types of close contacts, and 2D fingerprint plots summarize these interactions by plotting the distances from the surface to the nearest atom inside (di) and outside (de) the surface. crystalexplorer.net

In the context of this compound, Hirshfeld analysis would reveal the dominant intermolecular forces governing its crystal packing. The 2D fingerprint plots would quantify the relative contributions of different interactions, such as H···H, C···H, O···H, and F···H contacts. The presence of the fluorine atom and the carbonyl group suggests that C–H···O and C–H···F hydrogen bonds, along with π-π stacking interactions between the quinoline rings, are likely to be significant in the crystal structure.

| Interaction Type | Percentage Contribution |

| H···H | Data not available in search results |

| C···H/H···C | Data not available in search results |

| O···H/H···O | Data not available in search results |

| F···H/H···F | Data not available in search results |

Atoms in Molecules (AIM) and Noncovalent Interaction-Reduced Density Gradient (NCI-RDG) Analyses

The Atoms in Molecules (AIM) theory and the Noncovalent Interaction-Reduced Density Gradient (NCI-RDG) analysis are advanced computational methods used to characterize noncovalent interactions. wikipedia.org NCI-RDG analysis, in particular, provides a visual representation of noncovalent interactions in real space, identifying regions of van der Waals interactions, hydrogen bonds, and steric repulsion. wikipedia.orgpiquemalresearch.com

For this compound, an NCI-RDG analysis would likely show large, low-density, low-gradient regions corresponding to van der Waals interactions between the aromatic rings. Spikes in the RDG plot at low electron densities would indicate the presence of hydrogen bonds, such as C–H···O and C–H···F interactions. Regions of steric clash would also be identifiable. These analyses provide a detailed and intuitive picture of the forces that hold the molecules together in the solid state.

Thermochemical and Thermodynamic Property Calculations

Computational chemistry methods, particularly Density Functional Theory (DFT), can be used to predict the thermochemical and thermodynamic properties of molecules. These calculations provide valuable data on a compound's stability and behavior at different temperatures.

For this compound, theoretical calculations can determine key thermodynamic parameters such as standard enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f). These properties are essential for understanding the molecule's stability and its potential for chemical reactions. The heat capacity (Cv) can also be calculated, providing information on how the molecule's energy changes with temperature.

| Property | Calculated Value | Units |

| Standard Enthalpy of Formation (ΔH°f) | Data not available in search results | kJ/mol |

| Standard Entropy (S°) | Data not available in search results | J/mol·K |

| Gibbs Free Energy of Formation (ΔG°f) | Data not available in search results | kJ/mol |

| Heat Capacity (Cv) | Data not available in search results | J/mol·K |

Research on this compound Remains Limited in the Public Domain

While the field of computational chemistry has seen extensive application in predicting the properties of various organic molecules, including quinoline derivatives, it appears that this compound has not yet been a specific subject of such published studies.

Investigations into the NLO properties of materials are crucial for the development of new technologies in areas like telecommunications, optical computing, and data storage. These studies typically involve computational methods such as Density Functional Theory (DFT) to calculate key parameters like dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These parameters provide insight into a molecule's response to an external electric field and its potential for NLO applications.

For related compounds, such as other fluorinated quinolines and various heterocyclic systems, researchers have successfully employed DFT calculations with specific basis sets (e.g., 6-311++G(d,p)) to predict their NLO behavior. These studies often present their findings in detailed tables, comparing the calculated values of different derivatives to a known standard like urea.

The absence of such dedicated research for this compound means that a detailed analysis of its NLO properties, including the generation of data tables for its dipole moment, polarizability, and hyperpolarizability, cannot be provided at this time. Further experimental and theoretical research would be required to elucidate the potential of this specific compound in the field of nonlinear optics.

Structure Activity Relationship Principles Within the Quinolin 2 1h One Scaffold

Influence of Fluorine Substitution on Molecular Interactions

The incorporation of fluorine into organic molecules is a widely used strategy in drug design to enhance various physicochemical and pharmacokinetic properties. tandfonline.comresearchgate.net Its small size and high electronegativity can lead to profound effects on molecular interactions. tandfonline.com

The substitution of a hydrogen atom with a highly electronegative fluorine atom at the C6 position of the quinolinone ring significantly alters the electron distribution within the molecule. tandfonline.com This modification can impact the compound's pKa, dipole moment, and chemical reactivity. tandfonline.com The C6-fluorine atom acts as a strong electron-withdrawing group, which can influence the electrostatic potential of the entire heterocyclic system. This alteration of electron density is a critical factor in how the molecule interacts with its biological targets, potentially enhancing binding affinity. researchgate.netrsc.org In the broader class of quinolones, a fluorine atom at the C6 position has been shown to be a crucial feature for their antibacterial activity, suggesting its importance in target binding. tandfonline.comnih.gov

Effects of N-Methylation and C-Methylation on Scaffold Conformation and Reactivity

The addition of methyl groups at the N1 and C3 positions of the quinolin-2(1H)-one scaffold introduces both steric and electronic changes that can have a significant impact on the molecule's three-dimensional shape and chemical reactivity. nih.gov

The methyl group at the N1 position (N-methylation) can induce significant conformational changes in the molecule. nih.gov It removes the possibility of the N-H group acting as a hydrogen bond donor, which can alter intermolecular interactions and solubility. nih.gov The presence of a methyl group at the C3 position introduces steric bulk, which can influence the planarity of the quinolinone ring system and affect how the molecule fits into a binding site. Electronically, methyl groups are weakly electron-donating, which can subtly modulate the electron density of the scaffold. In related systems, the presence of two methyl groups has been shown to reduce the planarity of the molecular subunit, disrupting conjugation and leading to changes in chemical shifts and NBO charges. nih.gov

The quinolin-2(1H)-one ring system is largely planar, but the presence of substituents can introduce conformational preferences. nih.gov The N-methylation at the N1 position and C-methylation at the C3 position in the 1,3-dimethylquinolin-2(1H)-one system can influence the torsional barriers around the single bonds. These substitutions can lead to preferred conformations that may be crucial for biological activity. For instance, in related N-acylhydrazone systems, N-methylation has been observed to cause a significant shift in the preferred dihedral angle, from an antiperiplanar to a synperiplanar conformation. nih.gov Such conformational control is a key aspect of rational drug design, as it can lock the molecule into a bioactive conformation.

Strategic Substituent Variations and their Relationship to Molecular Recognition

The principles observed with fluorine and methyl substitutions on the quinolin-2(1H)-one scaffold can be extended to a broader range of substituents to fine-tune molecular recognition. The development of synthetic strategies for creating highly diversified quinolinone libraries allows for the exploration of a wide chemical space. nih.gov By systematically varying substituents at different positions, it is possible to probe the specific interactions that are critical for binding to a particular biological target. For example, quinoline-based compounds have been shown to inhibit a variety of enzymes that interact with DNA, with their activity being highly dependent on the nature and position of the substituents. nih.gov The understanding of how different functional groups influence properties like hydrogen bonding capacity, lipophilicity, and steric bulk is fundamental to designing molecules with improved potency and selectivity.

Quantitative and Qualitative Structure-Activity Relationship (QSAR/SAR) Methodologies

QSAR and SAR are foundational approaches in drug discovery that aim to correlate the chemical structure of compounds with their biological or physicochemical properties. wikipedia.orgnih.gov SAR provides a qualitative understanding, often derived from the analysis of a series of related compounds, to identify which structural features are essential for activity. neliti.com In contrast, QSAR seeks to establish a mathematical relationship between a set of molecular descriptors and the observed activity. wikipedia.org

These methodologies are instrumental in the development of novel therapeutic agents by providing insights that guide the synthesis of more potent and selective compounds while minimizing undesirable properties. nih.gov For the quinolin-2(1H)-one scaffold, these studies have been crucial in elucidating the structural requirements for various biological activities.

Key Methodological Aspects:

Descriptor Calculation: A wide range of descriptors are calculated to quantify different aspects of the molecular structure. These can be broadly categorized as:

Physicochemical: Properties like lipophilicity (logP), polarizability, and hydration energy. researchgate.net

Electronic: Descriptors related to the electronic distribution, such as electrostatic fields. scielo.org.mx

Steric: Parameters that describe the size and shape of the molecule. scielo.org.mx

Topological: Descriptors derived from the 2D representation of the molecule. chemmethod.com

Model Development: Statistical methods are employed to build a correlation model.

Multiple Linear Regression (MLR): This method is used to establish a linear relationship between the descriptors and the activity. researchgate.netchemmethod.com

Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. semanticscholar.org

Artificial Neural Networks (ANN): These are computational models inspired by the structure of the human brain that can capture complex non-linear relationships. chemmethod.com

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability for predicting the activity of new compounds. chemmethod.comnih.gov

Application to Quinolin-2(1H)-ones:

In the context of quinolin-2(1H)-one derivatives, QSAR studies have been successfully applied to understand and predict their activities. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to analyze the structure-activity relationships of quinolinone derivatives as antagonists for specific receptors. nih.gov These models generate 3D contour maps that visually represent the regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity, thereby guiding the design of new analogs. semanticscholar.orgnih.gov

For example, a study on 2-oxoquinoline arylaminothiazole derivatives as tubulin inhibitors utilized CoMFA and CoMSIA to build predictive models. scielo.org.mx The analysis of the resulting contour maps revealed that electrostatic and hydrophobic interactions were critical for improving the inhibitory activity. scielo.org.mx This information led to the design of novel tubulin inhibitors with enhanced potency. scielo.org.mx

| QSAR/SAR Term | Description | Relevance to Quinolin-2(1H)-one |

| SAR | Identifies key structural features and functional groups responsible for biological activity. | Guides initial modifications of the quinolinone scaffold to enhance desired properties. neliti.comnih.gov |

| QSAR | Develops mathematical models to predict the activity of new compounds based on their structural properties. | Facilitates the rational design and prioritization of novel quinolinone derivatives for synthesis and testing. nih.govnih.gov |

| CoMFA/CoMSIA | 3D-QSAR techniques that provide a visual representation of the favorable and unfavorable regions for different physicochemical properties around the molecule. | Offers detailed insights into the steric, electrostatic, and other requirements for optimal interaction with a biological target. scielo.org.mxnih.gov |

Scaffold Hopping and Bioisosteric Replacement Strategies Applied to the Quinolin-2(1H)-one Core

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at discovering novel chemotypes with improved properties while retaining the desired biological activity. nih.govrsc.org These techniques are particularly valuable for navigating intellectual property landscapes and overcoming liabilities associated with an existing chemical series.

Scaffold Hopping:

This strategy involves replacing the central core of a molecule with a structurally distinct scaffold that maintains a similar three-dimensional arrangement of the key functional groups responsible for biological activity. nih.gov For the quinolin-2(1H)-one framework, this could involve replacing the quinolinone ring system with other heterocyclic or carbocyclic structures that can spatially orient the essential substituents in a comparable manner.

A notable example involved the optimization of 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as tubulin inhibitors. nih.gov Through a scaffold hopping approach, researchers explored C-ring expansion and isometric replacement of the A/B rings, leading to the discovery of new, highly potent compounds with different core structures. nih.gov This demonstrates the utility of scaffold hopping in identifying novel and effective alternative drug candidates. nih.gov

Bioisosteric Replacement:

Bioisosterism refers to the substitution of an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties, leading to a new compound with similar biological activity. cambridgemedchemconsulting.com This approach is frequently used to modulate the physicochemical properties of a lead compound, such as its metabolic stability, solubility, or toxicity, without compromising its therapeutic efficacy. cambridgemedchemconsulting.comnih.gov

In the context of quinolin-2(1H)-one derivatives, bioisosteric replacements can be applied to various positions of the scaffold. For instance, a hydrogen atom could be replaced by a deuterium (B1214612) or a fluorine atom to block metabolic oxidation at that position. cambridgemedchemconsulting.com Similarly, a carboxylic acid group could be replaced by a tetrazole ring, which can act as a bioisostere with improved metabolic stability and cell permeability. nih.gov The strategic application of bioisosteric replacements has been shown to significantly enhance the pharmacological profile of various heterocyclic compounds. nih.govnih.gov

| Strategy | Description | Application to Quinolin-2(1H)-one |

| Scaffold Hopping | Replacing the quinolinone core with a different scaffold while maintaining the spatial arrangement of key functional groups. | Discovery of novel chemotypes with potentially improved properties and freedom to operate. nih.govnih.gov |

| Bioisosteric Replacement | Substituting atoms or groups within the quinolinone scaffold with others having similar properties. | Fine-tuning of physicochemical and pharmacokinetic properties to enhance drug-likeness. nih.govdomainex.co.uk |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Excluding explicit biological activities/targets, focusing on the computational methodology in SAR)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide detailed insights into the interactions between a ligand, such as a quinolin-2(1H)-one derivative, and its macromolecular target at an atomic level. nih.govnih.gov While these techniques are often used to predict binding affinity and elucidate mechanisms of action, their application in the context of SAR focuses on understanding the structural basis of ligand recognition and guiding the design of new compounds with improved binding characteristics.

Molecular Docking:

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them. arxiv.org This methodology is instrumental in:

Binding Mode Prediction: Identifying the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex.

Virtual Screening: Screening large libraries of compounds to identify potential hits that are likely to bind to a specific target.

SAR Rationalization: Providing a structural rationale for the observed SAR data by visualizing how different substituents on the quinolinone scaffold affect binding.

For example, in a study of novel flouroquinolone derivatives, molecular docking was used to understand the interaction of the synthesized compounds with the topoisomerase II DNA gyrase enzyme. nih.gov The docking results helped to rationalize the observed antibacterial activity and guide the design of more potent analogues. nih.gov

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of the ligand-target complex, allowing researchers to study its behavior over time. nih.govcore.ac.uk By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal:

Conformational Changes: How the ligand and target adapt to each other upon binding.

Binding Stability: The stability of the predicted binding mode over time.

Water-Mediated Interactions: The role of water molecules in the binding process.

Free Energy Calculations: More accurate estimations of the binding free energy through methods like metadynamics. core.ac.uk

In the study of 2-oxoquinoline arylaminothiazole derivatives, MD simulations were performed on the most active compound complexed with tubulin. scielo.org.mx These simulations confirmed the stability of the docked conformation and provided further insights into the dynamic nature of the interactions. scielo.org.mx Similarly, MD simulations of quinolin-2(1H)-one derivatives targeting succinate (B1194679) dehydrogenase indicated a stronger affinity for the target compared to a known fungicide. nih.gov

| Computational Method | Methodological Focus in SAR | Insights Gained for Quinolin-2(1H)-one |

| Molecular Docking | Predicting the binding pose and key interactions of a ligand within a target's active site. | Understanding how different substituents on the quinolinone scaffold influence binding and rationalizing SAR data. nih.govnih.gov |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-target complex over time. | Assessing the stability of binding modes, observing induced-fit effects, and refining the understanding of ligand-receptor interactions. semanticscholar.orgnih.govnih.gov |

Reaction Mechanisms and Chemical Transformations of 6 Fluoro 1,3 Dimethylquinolin 2 1h One

Electrophilic Aromatic Substitution Reactions on the Quinolin-2(1H)-one Ring System

The quinolin-2(1H)-one core possesses two aromatic rings, the benzene (B151609) ring and the pyridinone ring. Electrophilic aromatic substitution (EAS) is a key class of reactions for modifying this scaffold. The regioselectivity of these reactions is dictated by the electronic properties of the rings and the directing effects of the substituents.

In quinoline (B57606) systems, electrophilic attack generally favors the benzene ring (positions 5, 6, 7, and 8) over the more electron-deficient pyridine (B92270) ring. carewellpharma.in For 6-Fluoro-1,3-dimethylquinolin-2(1H)-one, the existing substituents—a fluorine atom at C6, a methyl group at C3, and a methyl group on the nitrogen—further influence the position of substitution. The fluorine atom at C6 is an ortho-, para-director, while the lactam function deactivates the carbocyclic ring. The N-methyl group and the C3-methyl group primarily influence the pyridinone ring.

Detailed studies on the electrophilic substitution of this compound are not extensively documented in publicly available literature. However, inferences can be drawn from related structures. For instance, the nitration of 6-fluoro-3,4-dihydroquinolin-2(1H)-one has been shown to yield the 7-nitro derivative, indicating that the position ortho to the fluorine and meta to the lactam nitrogen is susceptible to electrophilic attack. wikipedia.org Halogenation, such as iodination, has been observed at the C3 position in a related 6-fluoro-2-methylquinolin-4(1H)-one, though this is on the pyridinone ring and likely influenced by the different tautomeric form. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃/H₂SO₄ | 7-Nitro-6-fluoro-1,3-dimethylquinolin-2(1H)-one | The fluorine at C6 directs ortho and para. The C7 position is ortho to the fluorine and meta to the deactivating lactam carbonyl. |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 7-Bromo/Chloro-6-fluoro-1,3-dimethylquinolin-2(1H)-one | Similar directing effects as nitration. |

| Sulfonation | Fuming H₂SO₄ | This compound-7-sulfonic acid | The C7 position is sterically accessible and electronically favored. |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Likely low reactivity/complex mixtures | The quinolinone ring is deactivated, making Friedel-Crafts reactions challenging. |

Nucleophilic Substitution Reactions at C6 and Other Positions

Nucleophilic substitution reactions on the this compound scaffold can theoretically occur at several positions. The pyridinone ring in quinoline derivatives is generally susceptible to nucleophilic attack, particularly at the C2 and C4 positions. carewellpharma.inwikipedia.orgresearchgate.net However, in the case of a quinolin-2(1H)-one, the C2 position is part of a lactam and thus not prone to typical nucleophilic substitution. The C4 position, if appropriately substituted with a good leaving group, can undergo nucleophilic displacement. nih.gov

The fluorine atom at the C6 position on the carbocyclic ring is generally not reactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups in the ortho and/or para positions, which is not the case here. Therefore, direct displacement of the C6-fluoro substituent is expected to be challenging under standard nucleophilic substitution conditions.

While direct nucleophilic substitution on the core of this compound is not well-documented, related transformations provide some insights. For example, the synthesis of 6-amino-substituted quinolinones is often achieved through the reduction of a corresponding 6-nitro derivative, which is itself introduced via electrophilic substitution. acs.org This highlights an indirect route to functionalizing the C6 position with a nucleophile.

Oxidation and Reduction Pathways of the Quinolin-2(1H)-one Moiety

The this compound molecule contains several sites that can be targeted for oxidation or reduction, leading to a variety of transformed products.

Oxidation:

The quinolinone core itself is relatively stable to oxidation under mild conditions. However, the lactam carbonyl group could potentially undergo a Baeyer-Villiger oxidation with strong peroxyacids, which would lead to the formation of a seven-membered ring lactone. wikipedia.orgnih.govsigmaaldrich.comorganic-chemistry.orgresearchgate.net This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom.

Additionally, the methyl group at C3 could be a site for oxidation to an aldehyde or carboxylic acid under strong oxidizing conditions, although this might require harsh conditions that could also affect other parts of the molecule.

Reduction:

The pyridinone ring is the more readily reducible part of the molecule. The C3-C4 double bond can be reduced to a single bond via catalytic hydrogenation. Various catalytic systems, including those based on cobalt and gold nanoparticles, have been shown to be effective for the hydrogenation of the pyridine ring in quinolines to yield 1,2,3,4-tetrahydroquinolines. nih.govresearchgate.netacs.orgnih.gov These methods have demonstrated tolerance for substituents like fluorine on the benzene ring. Electrocatalytic hydrogenation using water as a hydrogen source has also been reported for the reduction of quinolines, including a 6-fluoro derivative. nih.gov

The carbonyl group of the lactam at C2 can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the quinolin-2(1H)-one to a substituted tetrahydroquinoline.

Table 2: Potential Oxidation and Reduction Products of this compound

| Reaction Type | Reagents | Potential Product |

| Oxidation | Peroxyacids (e.g., m-CPBA) | 7-Fluoro-1,4-dimethyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2,5-dione (from Baeyer-Villiger) |

| Reduction (C3-C4) | H₂, Pd/C or Co catalyst | 6-Fluoro-1,3-dimethyl-3,4-dihydroquinolin-2(1H)-one |

| Reduction (C=O) | LiAlH₄ | 6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroquinoline |

Functional Group Interconversions of Substituents

The existing substituents on the this compound ring system can be chemically modified to introduce new functionalities.

The fluorine atom at C6, while generally unreactive to nucleophilic substitution, could potentially be displaced under specific, harsh conditions or via metal-catalyzed cross-coupling reactions. However, such transformations are not commonly reported for this specific substrate.

A more common strategy for functional group interconversion would involve introducing a new functional group via electrophilic substitution (as discussed in section 6.1) and then modifying it. For example, a nitro group introduced at the C7 position could be reduced to an amino group using reagents like iron in acetic acid or catalytic hydrogenation. acs.org This amino group could then serve as a handle for a wide range of further transformations, such as diazotization followed by substitution (Sandmeyer reaction) or acylation.

The methyl group at C3 could potentially be functionalized. For instance, radical bromination could introduce a bromine atom, which could then be displaced by various nucleophiles.

Photochemical and Thermochemical Transformations

The photochemical and thermochemical reactivity of this compound is not extensively detailed in the scientific literature. However, some general principles can be applied.

Quinolinones are known to exhibit photochemical reactivity. For example, [2+2] cycloadditions can occur at the C3-C4 double bond upon irradiation with UV light, leading to the formation of cyclobutane (B1203170) dimers or adducts with other alkenes. The presence of the methyl group at C3 might influence the stereochemistry of such reactions.

Thermally, the molecule is expected to be relatively stable. At very high temperatures, decomposition would likely occur, potentially involving fragmentation of the ring system or loss of substituents.

Mechanistic Studies of Specific Reactions Involving the this compound Core

Detailed mechanistic studies specifically for reactions involving this compound are scarce in the available literature. However, the mechanisms of the fundamental reactions discussed above are well-established for related compounds.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate) upon attack of the electrophile on the aromatic ring. The stability of this intermediate determines the regioselectivity of the reaction.

Nucleophilic Substitution (at C4, if activated): This would likely proceed via an addition-elimination mechanism, where the nucleophile first adds to the C4 position to form a tetrahedral intermediate, followed by the elimination of the leaving group to restore the aromaticity of the pyridinone ring. nih.gov

Baeyer-Villiger Oxidation: The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the peroxyacid to form a Criegee intermediate. A concerted rearrangement with migration of one of the adjacent carbon atoms and loss of a carboxylate anion leads to the ester or lactone product. wikipedia.orgnih.govsigmaaldrich.comorganic-chemistry.orgresearchgate.net

Catalytic Hydrogenation: The mechanism typically involves the adsorption of the quinolinone onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the C3-C4 double bond.

Further experimental and computational studies would be necessary to elucidate the precise mechanistic details and the influence of the specific substitution pattern of this compound on these transformations.

Mechanistic Probes and Biological Target Elucidation for 6 Fluoro 1,3 Dimethylquinolin 2 1h One Scaffold

Investigation of Quinolinone Scaffold as a Chemical Probe for Biological Systems

The quinoline (B57606) nucleus and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry and chemical biology. nih.govresearchgate.net This is due to their versatile structure, which can be readily modified, and their inherent ability to interact with a wide range of biological macromolecules. nih.govresearchgate.net As chemical probes, quinolinone scaffolds are valuable tools for interrogating complex biological systems for several reasons. Their rigid, planar structure provides a stable framework for presenting functional groups in a well-defined three-dimensional space, facilitating specific interactions with protein binding sites. Furthermore, the quinoline ring system is often associated with intrinsic fluorescence, a property that is crucial for developing probes for bioimaging and sensing applications. nih.govresearchgate.net By serving as inhibitors, sensors, or labels, these scaffolds allow researchers to study enzyme function, map cellular pathways, and elucidate the mechanisms of action of various therapeutic agents. researchgate.netmdpi.com

Interrogating Molecular Interactions with Protein Targets (e.g., Enzymes, Receptors)

The biological activity of the 6-Fluoro-1,3-dimethylquinolin-2(1H)-one scaffold is predicated on its ability to engage in specific molecular interactions with protein targets. These interactions are non-covalent and are governed by the principles of molecular recognition, involving a combination of steric and electronic complementarity between the ligand and the protein's binding site.

Principles of Enzyme Inhibition Mechanisms Relevant to Quinolinone Scaffolds (e.g., DNA Gyrase, Topoisomerase IV, Dihydroorotate Dehydrogenase)

Quinolinone-based structures are well-documented as potent inhibitors of a variety of enzymes, often acting through distinct mechanisms. The addition of a fluorine atom, as in the 6-fluoro position, is a common strategy in medicinal chemistry to enhance binding affinity and modulate electronic properties.

DNA Gyrase and Topoisomerase IV: The most prominent examples of quinolinone-based inhibitors are the fluoroquinolone antibiotics. These agents target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov Their mechanism does not involve simple competitive binding to the active site; instead, they function as "topoisomerase poisons." They bind to and stabilize the transient enzyme-DNA cleavage complex, which prevents the re-ligation of the cleaved DNA strand. This action stalls DNA replication and transcription, leading to the accumulation of double-strand breaks and ultimately bacterial cell death. nih.gov

Dihydroorotate Dehydrogenase (DHODH): The quinoline scaffold has been successfully employed to develop potent inhibitors of human DHODH (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. nih.govrsc.orgecnu.edu.cn Inhibition of this enzyme depletes the cellular pool of pyrimidines, thereby halting the proliferation of rapidly dividing cells, which is a key strategy in cancer and autoimmune disease therapy. acs.org Studies on various quinoline derivatives have identified potent inhibitors with IC50 values in the low nanomolar range. rsc.orgacs.org These inhibitors typically bind in the ubiquinone binding pocket of the enzyme. nih.gov

The table below summarizes the inhibitory mechanisms of quinoline-based scaffolds against these key enzyme targets.

| Enzyme Target | Relevant Scaffold Class | Inhibition Mechanism | Biological Consequence |

| DNA Gyrase | Fluoroquinolones | Stabilization of enzyme-DNA cleavage complex | Inhibition of DNA replication, bactericidal |

| Topoisomerase IV | Fluoroquinolones | Stabilization of enzyme-DNA cleavage complex | Inhibition of chromosome segregation, bactericidal |

| Dihydroorotate Dehydrogenase (DHODH) | Quinolone Carboxylic Acids | Binding to the ubiquinone binding channel | Depletion of pyrimidines, cytostatic/antiviral |

Exploration of Binding Site Characteristics and Ligand-Binding Modes

The efficacy of a quinolinone-based inhibitor is determined by how well its structure complements the topology and chemical environment of the enzyme's binding site. For bacterial topoisomerases, fluoroquinolones intercalate into the DNA at the site of cleavage, interacting with both the enzyme and the nucleic acid.

In the case of hDHODH, potent quinoline-based inhibitors have been co-crystallized with the enzyme, revealing key binding interactions. rsc.orgosti.gov These studies show that the quinoline core typically occupies a hydrophobic pocket, while specific substituents are positioned to form crucial hydrogen bonds with amino acid residues or with structured water molecules within the active site. osti.gov For instance, structure-activity relationship (SAR) analyses of quinoline derivatives against hDHODH have shown that specific substitutions, such as a carboxyl group or a bromine atom at particular positions, are beneficial for potency. ecnu.edu.cn

Hydrogen Bonding Networks and Electrostatic Interactions at Biological Interfaces

Non-covalent interactions, particularly hydrogen bonds and electrostatic forces, are fundamental to the binding affinity and specificity of quinolinone scaffolds. The quinolinone core contains hydrogen bond acceptors (the carbonyl oxygen) and potentially donors, depending on the substituents.

Computational and crystallographic studies have detailed these interactions for various quinoline derivatives. For example, within the hDHODH binding site, quinoline analogues have been shown to form novel hydrogen bonds with residues such as Tyrosine 356 (Y356) or water-mediated hydrogen bonds with Threonine 63 (T63). osti.gov The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor. mdpi.com The fluorine atom at the C6 position, characteristic of fluoroquinolones, can enhance binding by engaging in favorable electrostatic interactions and altering the acidity of nearby protons, thereby strengthening hydrogen bonds.

Quinolinone Core as a Scaffold for Fluorescent Biosensors

The inherent photophysical properties of the quinoline ring make it an attractive scaffold for the development of fluorescent biosensors. nih.gov The fluorescence of these molecules can be sensitive to the local microenvironment, including polarity, pH, and the presence of specific analytes. acs.org This sensitivity allows for the design of "turn-on" or "turn-off" probes, where the fluorescence signal is modulated upon binding to a target.

The general mechanism for many quinoline-based sensors involves processes like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). researchgate.netresearchgate.net In a typical PET-based sensor, the quinoline fluorophore is linked to a receptor unit. In the "off" state, electron transfer from the receptor to the excited fluorophore quenches fluorescence. Upon binding of an analyte to the receptor, this PET process is inhibited, leading to a "turn-on" of fluorescence. researchgate.netnih.gov This principle has been used to create quinoline-based sensors for various targets, including metal ions. nih.gov The modular nature of the quinoline scaffold allows for the rational design of probes with tunable photophysical properties for specific applications in live-cell imaging. nih.govacs.org

| Sensor Design Principle | Mechanism of Action | Typical Analytes | Fluorescence Response |

| Photoinduced Electron Transfer (PET) | Analyte binding to a receptor moiety inhibits electron transfer to the excited quinoline fluorophore, restoring fluorescence. researchgate.netnih.gov | Metal cations (e.g., Zn²⁺), protons (pH) | "Turn-on" or "Turn-off" |

| Förster Resonance Energy Transfer (FRET) | Analyte-induced conformational change alters the distance/orientation between a donor fluorophore (e.g., quinoline) and an acceptor, changing the FRET efficiency. researchgate.net | Metal cations, biomolecules | Ratiometric change |